

Genetic factors influencing levomefolate calcium metabolism, such as MTHFR polymorphisms.

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Compound Name: Levomefolate Calcium

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Genetic Factors Influencing Levomefolate Calcium Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of folate. Unlike folic acid, it does not require enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR) to become metabolically active. This characteristic is of significant pharmacogenetic importance due to the high prevalence of polymorphisms in the MTHFR gene, which can impair the conversion of folic acid to its active form. This guide provides an in-depth technical overview of the genetic factors, particularly MTHFR polymorphisms, that influence **levomefolate calcium** metabolism and the clinical implications for therapeutic interventions.

Introduction to Folate Metabolism and Levomefolate Calcium

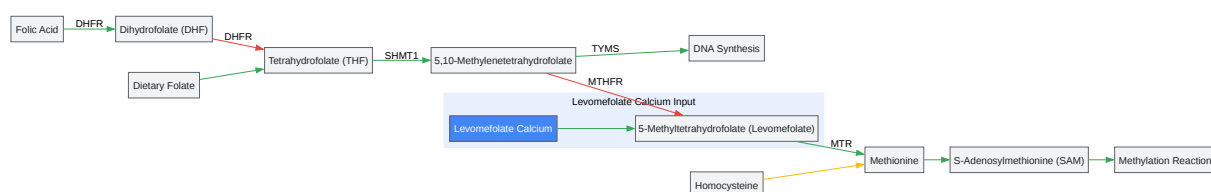
Folate is an essential B vitamin crucial for a variety of metabolic processes, including one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation.[1] Dietary folates

and synthetic folic acid are metabolized to tetrahydrofolate (THF), which is then converted through a series of enzymatic reactions into various coenzyme forms. The final step in the activation of folate is the conversion of 5,10-methylenetetrahydrofolate to L-5-MTHF, a reaction catalyzed by the MTHFR enzyme.[2] L-5-MTHF serves as the primary methyl donor for the remethylation of homocysteine to methionine, a critical step in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

Levomefolate calcium bypasses the MTHFR-catalyzed step, directly providing the active form of folate. This is particularly relevant for individuals with genetic variations that reduce MTHFR enzyme activity.[3]

The Folate Metabolic Pathway

The folate cycle is a complex network of interconnected reactions essential for cellular function. Key enzymes involved include Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase (SHMT), and MTHFR.[4] Polymorphisms in the genes encoding these enzymes can significantly impact folate metabolism.



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Caption: The folate metabolic pathway, highlighting the role of MTHFR and the direct entry of **levomefolate calcium**.

Genetic Polymorphisms in the MTHFR Gene

The MTHFR gene is located on chromosome 1p36.3 and contains several polymorphisms that can affect the enzyme's activity. The two most well-characterized single nucleotide polymorphisms (SNPs) are C677T (rs1801133) and A1298C (rs1801131).

MTHFR C677T Polymorphism

The C677T polymorphism involves a cytosine to thymine substitution at nucleotide position 677, resulting in an alanine to valine amino acid change. This change leads to a thermolabile MTHFR enzyme with reduced activity.

- Heterozygous (CT genotype): Individuals have approximately 65% of the normal enzyme activity.
- Homozygous (TT genotype): Individuals have about 30% of the normal enzyme activity.

This reduction in enzyme activity can lead to elevated homocysteine levels (hyperhomocysteinemia) and altered folate distribution, particularly in individuals with low folate status.

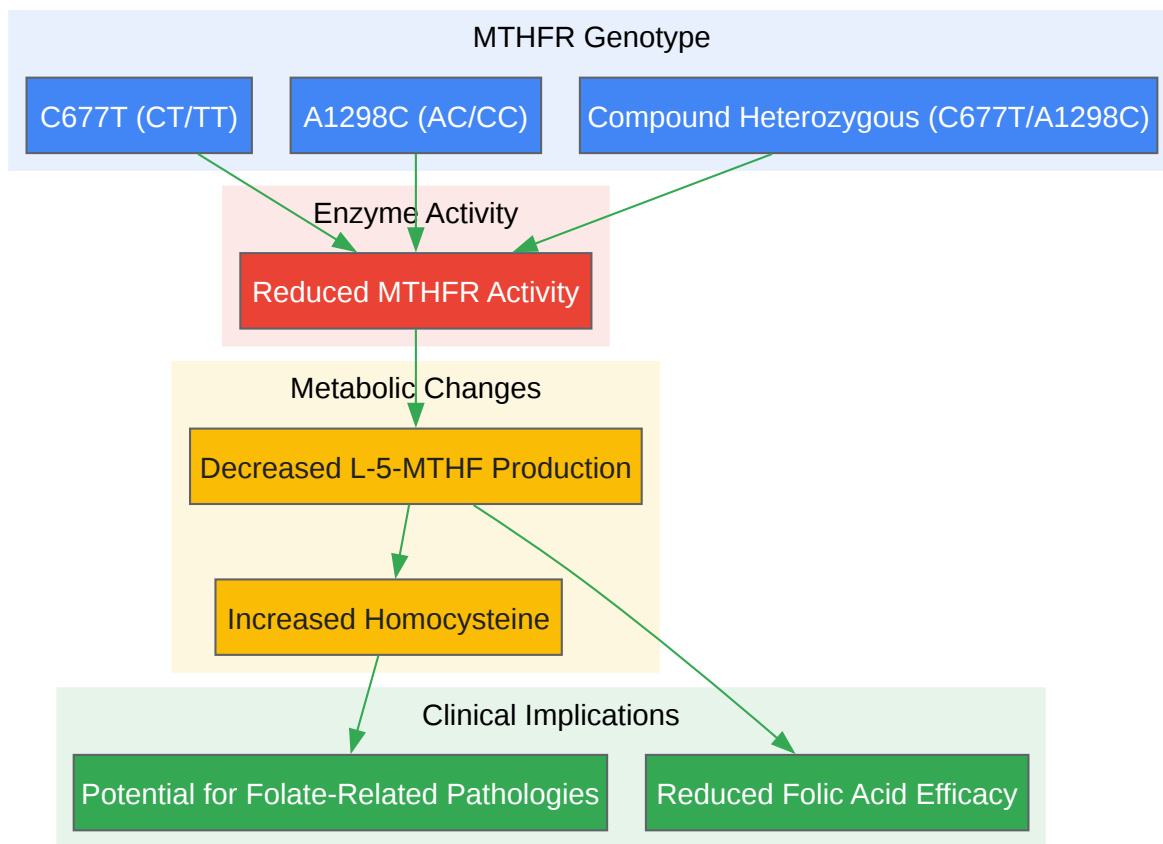
MTHFR A1298C Polymorphism

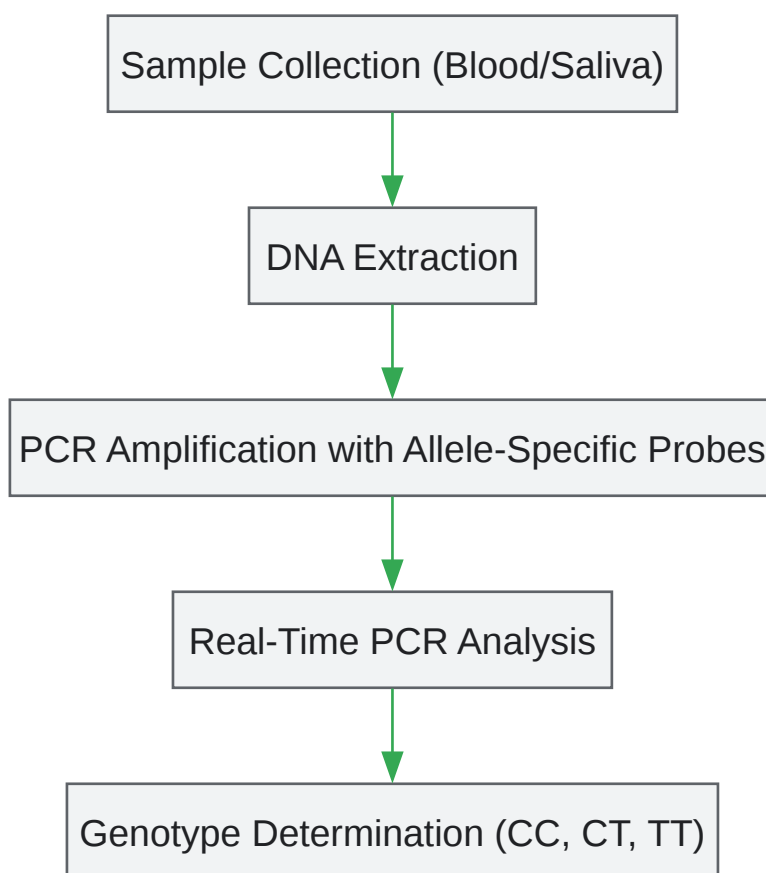
The A1298C polymorphism involves an adenine to cytosine substitution at nucleotide 1298, leading to a glutamate to alanine amino acid substitution. This variant also results in decreased MTHFR activity, but to a lesser extent than the C677T polymorphism. Individuals homozygous for the A1298C variant (CC genotype) show a reduction in MTHFR activity.

Compound Heterozygosity

Individuals who are heterozygous for both the C677T and A1298C polymorphisms (compound heterozygotes) also exhibit reduced MTHFR activity.

The logical relationship between these polymorphisms and their clinical implications is illustrated below.





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References

- 1. Genetic polymorphisms and folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. simbiolab.co [simbiolab.co]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Folate Cycle - Lifecode Gx Support [support.lifecodegx.com]
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